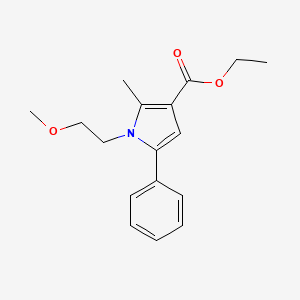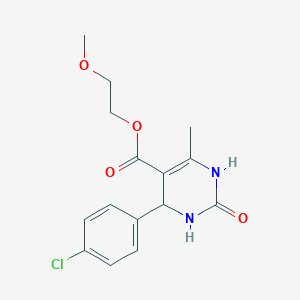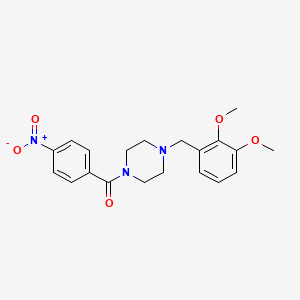![molecular formula C12H9ClN2O2S B5200098 N-[5-(2-chlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5200098.png)
N-[5-(2-chlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(2-chlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide, commonly known as CBT-1, is a small-molecule compound that has gained increasing attention in recent years due to its potential therapeutic applications. CBT-1 has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
作用機序
The mechanism of action of CBT-1 is not fully understood, but it is believed to involve the modulation of several pathways involved in inflammation, oxidative stress, and cell signaling. CBT-1 has been shown to inhibit the activity of several enzymes involved in inflammation, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to modulate the activity of several signaling pathways involved in cell proliferation and survival, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
CBT-1 has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. In animal models, CBT-1 has been shown to reduce inflammation and pain, and to exhibit anticonvulsant effects. It has also been shown to exhibit antioxidant properties, suggesting its potential use in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
CBT-1 has several advantages for use in lab experiments. It is a small-molecule compound that can be easily synthesized and purified, making it readily available for research purposes. It has also been extensively studied, and its properties and mechanisms of action are well understood. However, there are also limitations to its use in lab experiments. CBT-1 has been shown to exhibit low solubility in water, which can make it difficult to administer in animal studies. It also has limited bioavailability, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on CBT-1. One area of interest is the development of more effective formulations of CBT-1 that can improve its solubility and bioavailability. Another area of interest is the identification of new therapeutic applications for CBT-1, particularly in the areas of neurology and oncology. Finally, further studies are needed to fully understand the mechanism of action of CBT-1 and to identify potential targets for therapeutic intervention.
合成法
CBT-1 can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form 2-chlorobenzaldehyde thiosemicarbazone. This intermediate is then reacted with ethyl chloroacetate to form the final product, CBT-1. The synthesis of CBT-1 has been extensively studied and optimized, and several variations of the synthesis method have been reported in the literature.
科学的研究の応用
CBT-1 has been studied for its potential therapeutic applications in a variety of fields, including neurology, immunology, and oncology. In neurology, CBT-1 has been shown to exhibit anticonvulsant and neuroprotective properties, making it a promising candidate for the treatment of epilepsy and other neurological disorders. In immunology, CBT-1 has been shown to exhibit anti-inflammatory properties, suggesting its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. In oncology, CBT-1 has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
N-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c1-7(16)14-12-15-11(17)10(18-12)6-8-4-2-3-5-9(8)13/h2-6H,1H3,(H,14,15,16,17)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYYUUQPBNACGQ-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CC2=CC=CC=C2Cl)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C\C2=CC=CC=C2Cl)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-fluoro-6-nitrobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5200017.png)
![2-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5200031.png)


![ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5200061.png)
![N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5200068.png)
![4-(4-bromophenyl)-1-[4-methyl-7-(methylthio)-2-quinolinyl]-4-piperidinol](/img/structure/B5200090.png)
![1-(4-nitrobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5200097.png)

![N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5200114.png)

![N-(2,4-dimethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5200124.png)
![9-phenyl-7-(2-phenylethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5200125.png)

